molecular formula C6H2Cl2N2O B13610064 3,5-Dichloro-4-isocyanatopyridine

3,5-Dichloro-4-isocyanatopyridine

Cat. No.: B13610064
M. Wt: 189.00 g/mol
InChI Key: DGYUGALAAMLEST-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-isocyanatopyridine is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of two chlorine atoms and an isocyanate group attached to a pyridine ring. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichloropyridine with phosgene (COCl2) under controlled conditions to form the isocyanate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 3,5-Dichloro-4-isocyanatopyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-isocyanatopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as primary and secondary amines are used. The reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the formation of urea derivatives.

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-isocyanatopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-isocyanatopyridine involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of urea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the isocyanate group . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-isocyanatopyridine is unique due to the presence of both chlorine atoms and an isocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic applications. Its ability to undergo both substitution and addition reactions allows for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C6H2Cl2N2O

Molecular Weight

189.00 g/mol

IUPAC Name

3,5-dichloro-4-isocyanatopyridine

InChI

InChI=1S/C6H2Cl2N2O/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H

InChI Key

DGYUGALAAMLEST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N=C=O)Cl

Origin of Product

United States

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